molecular formula C15H10Br2N2O B11979047 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone CAS No. 302913-23-1

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone

Cat. No.: B11979047
CAS No.: 302913-23-1
M. Wt: 394.06 g/mol
InChI Key: KMOLCAFZKWUFHV-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with bromine atoms at the 6th position and on the benzyl group attached to the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzylamine and 6-bromo-2-aminobenzamide.

    Condensation Reaction: The 4-bromobenzylamine undergoes a condensation reaction with 6-bromo-2-aminobenzamide in the presence of a suitable condensing agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Cyclization: The intermediate formed undergoes cyclization to form the quinazolinone core structure.

    Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atoms.

    Oxidation Products: Compounds with oxidized functional groups such as carboxylic acids or ketones.

    Reduction Products: Compounds with reduced functional groups such as alcohols or amines.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its anticancer properties, particularly its ability to inhibit tumor cell growth. Research indicates that quinazolinone derivatives can selectively target and inhibit various tumor cell lines while sparing normal cells. For instance, related compounds have demonstrated significant inhibitory effects with IC50 values indicative of their potential effectiveness in cancer treatment.

Molecular Mechanism

Molecular docking studies suggest that 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone interacts favorably with the epidermal growth factor receptor (EGFR), a key player in many cancers. This interaction is critical as it may inhibit both wild-type and mutated forms of EGFR, making it a promising candidate for further pharmacological studies aimed at cancer therapy .

Antibacterial Properties

The antibacterial activity of quinazolinone derivatives has been widely documented. This compound exhibits significant antibacterial effects against various strains of bacteria, which is crucial given the rising issue of antibiotic resistance.

Case Studies

  • Study on Antibacterial Activity : A study demonstrated that derivatives of 6-bromo quinazoline compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective suppression of bacterial growth .
  • Structure-Activity Relationship (SAR) : Research highlights that modifications in the chemical structure, such as bromine substitution, enhance the antibacterial efficacy of these compounds. The presence of electron-withdrawing groups on the phenyl moiety has been shown to significantly improve DPP4 inhibitory activity, further linking structural features to biological effectiveness .

Other Therapeutic Applications

Beyond anticancer and antibacterial properties, this compound may also have applications in treating other conditions:

  • Antimalarial Activity : Some studies suggest that quinazolinone derivatives could serve as potential antimalarial agents by inhibiting specific pathways in malaria protozoa .
  • Anti-inflammatory Effects : Quinazolinones are known for their anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .

Comparative Analysis of Quinazolinone Derivatives

To better understand the applications and efficacy of this compound, a comparative analysis with other similar compounds is presented below:

Compound NameAnticancer Activity (IC50 µM)Antibacterial Activity (MIC µg/mL)Unique Features
This compoundTBDTBDContains both bromo and bromobenzyl groups
6-Bromo-3-methylquinazolin-4(3H)-one84.20 ± 1.72TBDLacks bromobenzyl group
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneTBDMIC: 16 µg/mL against S. aureusDifferent substitution pattern
8-Bromo-3-methylquinazolin-4(3H)-oneTBDTBDBromine at the eighth position

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, gene expression, or metabolic pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4(3H)-quinazolinone: Lacks the 4-bromobenzyl group.

    3-(4-Bromobenzyl)-4(3H)-quinazolinone: Lacks the bromine atom at the 6th position.

    4(3H)-Quinazolinone: Lacks both bromine atoms and the benzyl group.

Uniqueness

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is unique due to the presence of both bromine atoms and the benzyl group, which can influence its chemical reactivity and biological activity

Biological Activity

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Quinazolinone derivatives are known for their extensive biological activities, including:

  • Anticancer : Many studies have demonstrated the ability of quinazolinones to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial : These compounds have shown effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has been evaluated against several cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). It exhibited significant cytotoxicity with IC50 values indicating potent activity:
      • A549: IC50 = 5.9 ± 1.69 µM
      • SW-480: IC50 = 2.3 ± 5.91 µM
      • MCF-7: IC50 = 5.65 ± 2.33 µM .
  • Mechanisms of Action :
    • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased early and late apoptotic cell populations in A549 cells, suggesting a dose-dependent induction of apoptosis .
    • Cell Cycle Arrest : The compound caused an accumulation of A549 cells in the S-phase of the cell cycle, indicating that it may interfere with DNA synthesis .

Antimicrobial Activity

The antimicrobial properties of quinazolinones have been well-documented. In vitro studies have shown that derivatives similar to this compound exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans .

MicroorganismActivity Observed
Staphylococcus aureusEffective
Pseudomonas aeruginosaModerate activity
Candida albicansEffective

Case Studies

  • Cytotoxicity Study :
    In a study assessing the cytotoxic effects of various quinazolinone derivatives, this compound was among the most potent compounds tested, outperforming traditional chemotherapeutics like Cisplatin in certain cell lines .
  • Mechanistic Insights :
    Computational docking studies indicated that this compound interacts effectively with epidermal growth factor receptors (EGFR), which are critical in many cancers . This interaction suggests a targeted approach in cancer therapy.

Properties

CAS No.

302913-23-1

Molecular Formula

C15H10Br2N2O

Molecular Weight

394.06 g/mol

IUPAC Name

6-bromo-3-[(4-bromophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H10Br2N2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-6-5-12(17)7-13(14)15(19)20/h1-7,9H,8H2

InChI Key

KMOLCAFZKWUFHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Br)Br

Origin of Product

United States

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